4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of cells, particularly in proliferating tumor cells .
Mode of Action
The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the cells, particularly affecting the reprogrammed glucose metabolism characteristic of proliferating tumor cells .
Biochemical Pathways
The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their proliferation .
Pharmacokinetics
The compound has been shown to have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
The compound’s action results in significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It exhibits strong antioxidant properties and is active as a PDK1 and LDHA inhibitor .
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: It can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride can be compared with similar compounds such as:
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive in substitution reactions.
4,5,6,7-Tetrahydro-1-benzothiophene-3-methanol: This compound has a hydroxyl group instead of a carbonyl chloride group, making it more suitable for oxidation reactions.
4,5,6,7-Tetrahydro-1-benzothiophene-3-thiol: This compound has a thiol group instead of a carbonyl chloride group, making it more reactive in thiol-disulfide exchange reactions.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYFGHABWCHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536164 | |
Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95461-22-6 | |
Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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